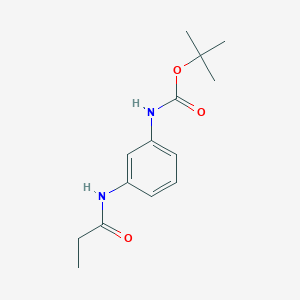![molecular formula C20H22N2O3 B268824 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268824.png)
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves its ability to inhibit the activity of enzymes called cyclooxygenases (COX), which are responsible for the production of inflammatory prostaglandins. By inhibiting COX activity, 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide reduces the production of inflammatory prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the activation of nuclear factor-κB, a transcription factor involved in the regulation of inflammation. 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been shown to decrease the expression of adhesion molecules on the surface of endothelial cells, which play a role in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in lab experiments is its well-established anti-inflammatory properties. This makes it a useful tool for studying the role of inflammation in various diseases and for testing the efficacy of anti-inflammatory drugs. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is its potential toxicity, as it has been shown to induce liver damage in some animal models.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide. Another area of interest is the investigation of the potential use of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further research is needed to fully understand the potential toxicity of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide and to develop strategies to mitigate any potential adverse effects.
Métodos De Síntesis
The synthesis of 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide involves the reaction of 3-methylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide in its pure form.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been used in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide has also been studied for its potential use as a tool in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
2-(3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-5-4-6-18(13-15)25-14-19(23)21-17-9-7-16(8-10-17)20(24)22-11-2-3-12-22/h4-10,13H,2-3,11-12,14H2,1H3,(H,21,23) |
Clave InChI |
MRDCTGSOGLWHLF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
![3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268765.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)